![molecular formula C14H15FN2O2 B2798118 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one CAS No. 2179723-69-2](/img/structure/B2798118.png)
1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazinone derivative that has shown promising results in various studies.
作用機序
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one is not fully understood. However, studies have suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. It has also been shown to have analgesic effects by inhibiting the reuptake of norepinephrine and serotonin. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
実験室実験の利点と制限
One of the main advantages of using 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one in lab experiments is its ability to selectively target dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the effects of these receptors on various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are numerous future directions for the research of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential interactions with other receptors. Finally, research can be conducted to develop more efficient synthesis methods and improve the purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its selective targeting of dopamine D2 and serotonin 5-HT1A receptors makes it a useful tool for studying the effects of these receptors on various physiological processes. However, its potential toxicity should be taken into consideration when conducting experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various disorders.
合成法
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one can be achieved through a multistep process that involves the reaction of 3-fluorobenzyl chloride with piperazine followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained by the reaction of the intermediate compound with acetic anhydride. The purity of the compound can be improved through recrystallization.
科学的研究の応用
1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one has shown potential applications in various fields of research. It has been studied for its antipsychotic and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. Additionally, this compound has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-13(18)17-7-6-16(14(19)10-17)9-11-4-3-5-12(15)8-11/h2-5,8H,1,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUYYHEYNYTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2798036.png)
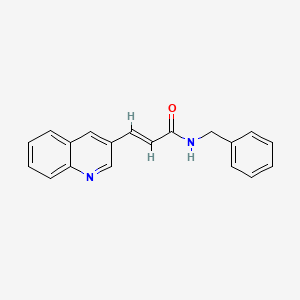
![N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2798041.png)
![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)
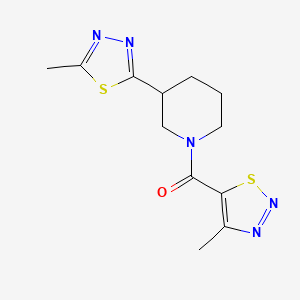
![8,9-dimethoxy-2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2798045.png)
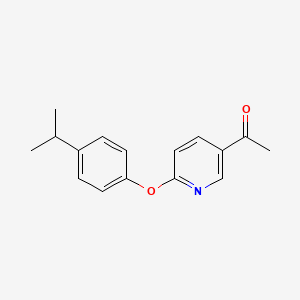

![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)
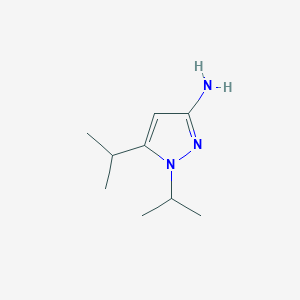
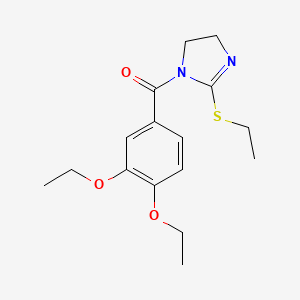
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)